

TC AC 28 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TC AC 28	
Cat. No.:	B611240	Get Quote

Technical Support Center: TC AC 28

Welcome to the technical support center for **TC AC 28**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using **TC AC 28**, a high-affinity BET bromodomain ligand. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during quality control and purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is TC AC 28 and what is its primary mechanism of action?

A1: **TC AC 28** is a high-affinity ligand for BET bromodomains.[1][2] It selectively binds to the second bromodomain of BRD2 with a higher affinity (Kd = 40 nM) compared to the first bromodomain (Kd = 800 nM), exhibiting a 20-fold selectivity.[1] Its mechanism of action involves inhibiting the interaction between BET proteins and acetylated histones, thereby modulating gene expression.

Q2: What is the recommended storage condition for TC AC 28?

A2: It is recommended to store **TC AC 28** at -20°C for long-term stability.[1] For short-term use, it may be shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[2] Always refer to the Certificate of Analysis for batch-specific storage recommendations.[2]

Q3: What is the expected purity of commercially available TC AC 28?

A3: Commercially available **TC AC 28** typically has a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] Some synthesized batches have reported a purity of 99% by LCMS (UV).[3]

Q4: In what solvents is TC AC 28 soluble?

A4: While specific solubility data is not readily available in the provided search results, compounds of this nature are often soluble in organic solvents such as DMSO and ethanol. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and analysis of **TC AC 28**.

Troubleshooting & Optimization

Check Availability & Pricing

Problem	Potential Cause	Recommended Solution
Inconsistent or unexpected experimental results	Degradation of the compound due to improper storage.	Ensure the compound has been consistently stored at -20°C. If degradation is suspected, re-evaluate the purity using a suitable analytical method like HPLC.
Inaccurate concentration of the stock solution.	Verify the accuracy of your weighing and dilution calculations. Prepare a fresh stock solution and re-run the experiment.	
Low purity of the compound.	Always check the Certificate of Analysis for the specific batch. If the purity is lower than expected, consider re-purifying the compound or obtaining a new batch.	
Difficulty dissolving the compound	Use of an inappropriate solvent.	Test the solubility in small amounts of different organic solvents (e.g., DMSO, ethanol, methanol). Sonication may aid in dissolution.
The compound has precipitated out of solution.	Warm the solution gently. If precipitation persists, consider preparing a fresh solution at a lower concentration.	
Abnormal peaks in HPLC chromatogram	Contamination of the sample or solvent.	Use high-purity solvents and clean equipment. Run a blank to check for solvent contamination.
Degradation of the compound.	Analyze a freshly prepared sample. Compare the	

	chromatogram to a reference standard if available.
Improper column or mobile phase selection.	Refer to established analytical methods for similar compounds or develop a suitable HPLC method. A C18 column with a gradient of acetonitrile and water with 0.1% formic acid has been used successfully.[3]

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Purity Assessment

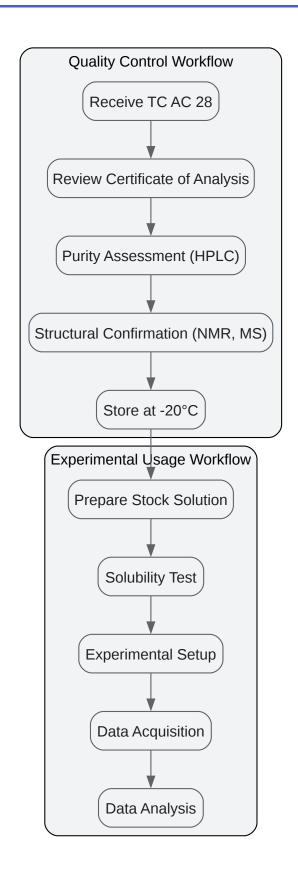
This method is adapted from a published synthesis of TC AC 28.[3]

- Instrumentation: Agilent 6120 (600 bar) HPLC with Agilent 1290 MCT column compartment oven and Agilent 6120 Quad Mass spectrometer.[3]
- Column: Zorbax SB C18, 2.1 × 50 mm, 1.8 μm.[3]
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes.[3]
- Flow Rate: 0.5 mL/min.[3]
- Detection: UV at 250 nm (bandwidth 100 nm).[3]
- Expected Retention Time: Approximately 4.12 minutes.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The following data was reported for the characterization of TC AC 28.[3]

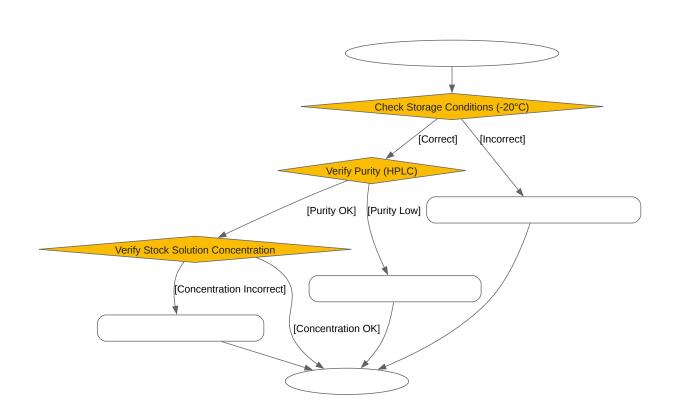
- ¹H NMR (400 MHz, CDCl₃): δ = 8.40 (s, 1H), 7.52 (d, J = 8.0, 1H), 7.42 (d, J = 9.0, 1H), 7.24 (t, J = 3.0, 1H), 7.20 (dd, J = 3.0, J = 9.0, 1H), 7.15 (t, J = 7.5, 1H), 7.08 (d, J = 7.5, 1H), 6.92 (d, J = 3.0, 1H), 6.58 (s, 1H), 4.78 (dd, J = 5.5, J = 9.0, 1H), 3.81 (s, 3H), 3.72–3.78 (m, 4H), 3.63 (dd, J = 5.5, J = 16.5, 1H), 2.64 (s, 3H).[3]
- ¹³C NMR (101 MHz, CDCl₃): δ = 172.5, 168.1, 157.9, 156.4, 150.5, 136.5, 131.9, 130.8, 126.9, 126.4, 125.5, 124.3, 123.4, 121.2, 117.7, 116.5, 113.6, 103.1, 55.8, 53.4, 51.9, 36.9, 12.2.[3]


Data Presentation

Summary of Analytical Data for TC AC 28

Analytical Method	Reported Value	Reference
Purity (HPLC)	≥98%	[1]
Purity (LCMS, UV)	99%	[3]
Molecular Weight	415.44 g/mol	[1]
Formula	C23H21N5O3	[1]
Mass Spectrometry (ES+)	m/z 416.3 [M+H]+	[3]
Mass Spectrometry (ES-)	m/z 414.3 [M-H] ⁻	[3]

Visualizations



Click to download full resolution via product page

Caption: General workflow for quality control and experimental use of TC AC 28.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. TC AC 28 | CAS 1809296-92-1 | TCAC28 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [TC AC 28 quality control and purity assessment].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611240#tc-ac-28-quality-control-and-purity-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com